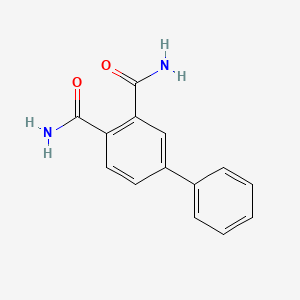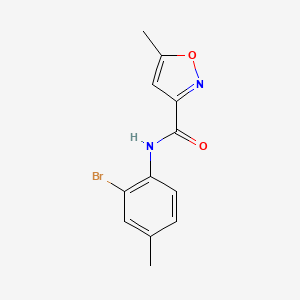![molecular formula C16H22N4O3S2 B4558903 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
The compound is a part of a class of chemicals known for their biological activity, which can be attributed to their complex molecular structure and the presence of functional groups that allow for a variety of chemical reactions and interactions. Research in this area focuses on synthesizing new derivatives with potential biological activities, understanding their molecular structure, and exploring their physical and chemical properties.
Synthesis Analysis
The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, including compounds similar to the target molecule, involves multiple steps. Key steps include the reaction of benzenesulfonyl chloride with amines, followed by substitution at the nitrogen atom with different electrophiles. This method provides a pathway for synthesizing a wide range of N-substituted derivatives bearing a piperidine moiety, demonstrating the versatility of this synthetic approach in producing compounds with varied biological activities (H. Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing insights into their configuration and conformation. For example, the crystal structure analysis of certain acetamide derivatives provides valuable information about the spatial arrangement of atoms and the geometry around key functional groups. These structural insights are crucial for understanding the compound's reactivity and biological activity (D. Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their molecular structure, particularly the presence of functional groups like sulfonyl and piperazinyl moieties. These groups participate in various chemical reactions, contributing to the compound's biological activity. For instance, the synthesis and biological evaluation of glycine transporter-1 inhibitors showcase how modifications to the sulfonamide and benzamide parts of the scaffold affect the compound's biological activity (C. Cioffi et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's applicability in various scientific and industrial contexts. The synthesis and crystal structure analysis of compounds like 1-benzhydryl-4-methanesulfonyl-piperazine provide insights into the factors influencing these properties and how they can be optimized for specific applications (S. Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are essential for understanding the compound's functionality and potential uses. Studies on the synthesis, computational, and pharmacological evaluation of related compounds highlight the relationship between chemical structure and pharmacological activity, providing a foundation for designing new compounds with improved properties (S. Verma et al., 2017).
Applications De Recherche Scientifique
Anticancer and Anti-Inflammatory Properties
Research has indicated that derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, a compound closely related to the one , have shown significant in-vitro anti-inflammatory activity and inhibitory effects against cancer. This suggests a potential for further development of this series of compounds to create more effective anticancer and anti-inflammatory drugs (Ghule, Deshmukh, & Chaudhari, 2013).
Metabolic Stability Improvement
In the realm of pharmacological research, the compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been investigated to improve metabolic stability. This research provides insights into enhancing the efficacy of medications by reducing metabolic deacetylation, a process that can be applied to similar compounds (Stec et al., 2011).
Antimalarial Activity
Compounds related to N-(phenylsulfonyl)acetamide derivatives, which include structures similar to the compound , have demonstrated notable antimalarial activity. This highlights the potential of these compounds in the development of new antimalarial drugs (Fahim & Ismael, 2021).
Antimicrobial Properties
Research into 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which are structurally related to the compound , has shown considerable antibacterial activity. This suggests their potential use in developing new antimicrobial agents (Patel & Agravat, 2009).
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)20-8-6-19(7-9-20)11-15(21)18-16-13(10-17)12-4-2-3-5-14(12)24-16/h2-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLTADGKQJSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)

![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)
![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)
![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)
![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)

![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558910.png)

![3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)
![4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4558921.png)